molecular formula C14H12ClNO4S B7638105 3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid

3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid

Cat. No.: B7638105
M. Wt: 325.8 g/mol
InChI Key: CYSUGFGUJAKPDD-UHFFFAOYSA-N
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Description

3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H12ClNO4S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro-substituted phenyl group, a sulfamoyl group, and a benzoic acid moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method starts with the chlorination of 2-methylphenylamine to obtain 4-chloro-2-methylphenylamine. This intermediate is then reacted with benzenesulfonyl chloride to introduce the sulfamoyl group, forming 4-chloro-2-methylphenylsulfonamide. Finally, this compound undergoes a Friedel-Crafts acylation with benzoic acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the chloro and benzoic acid moieties contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-sulfamoylbenzoic acid
  • 4-Chloro-3-sulfamoylbenzoic acid
  • 4-Chloro-3-sulfamoylbenzoic acid

Uniqueness

Compared to similar compounds, 3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid is unique due to the presence of the 2-methyl group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other sulfamoylbenzoic acids .

Properties

IUPAC Name

3-[(4-chloro-2-methylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-9-7-11(15)5-6-13(9)16-21(19,20)12-4-2-3-10(8-12)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSUGFGUJAKPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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